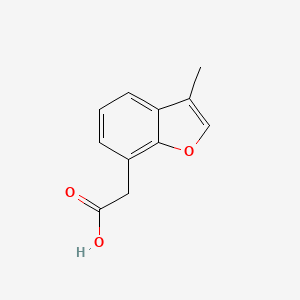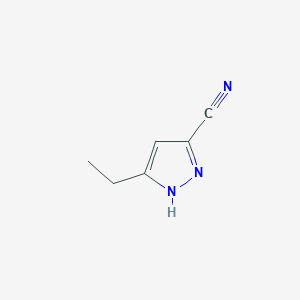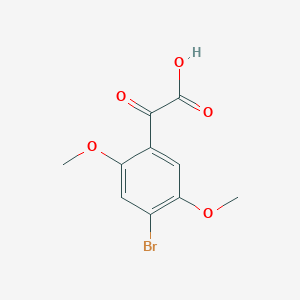
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid (BDOAA) is an organic compound of interest to the scientific community due to its potential applications in various fields. BDOAA is a phenyl bromoacetate that can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This compound has been studied for its ability to induce apoptosis in cancer cells, its ability to inhibit the growth of bacteria, and its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is not fully understood. However, it is thought that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is thought to inhibit the growth of bacteria by disrupting the bacterial cell wall and inhibiting the synthesis of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid have not been fully elucidated. However, studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds with potential therapeutic applications. The main limitation of using 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid for laboratory experiments is its low solubility in water.
Zukünftige Richtungen
For the study of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for synthesizing 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid, as well as to explore its potential toxicity. Finally, further research should be conducted to explore the potential therapeutic applications of compounds synthesized from 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.
Synthesemethoden
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This reaction proceeds through the formation of a Michael adduct, followed by a nucleophilic addition of ethyl acetoacetate to the Michael adduct. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its potential applications in various fields. In particular, it has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has been studied for its ability to inhibit the growth of bacteria. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can inhibit the growth of several Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has also been studied for its potential applications in drug development. Studies have shown that 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid can be used to synthesize a variety of compounds that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFCFNYOMKZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








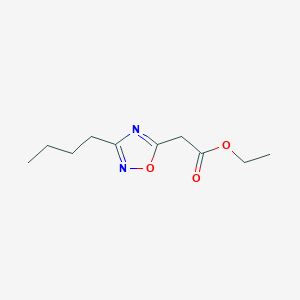
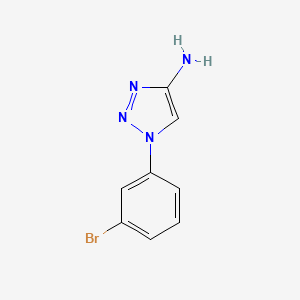
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
